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molecular formula C11H12N4O2 B8795194 1-benzyl-1H-tetrazole-5-carboxylicacidethylester

1-benzyl-1H-tetrazole-5-carboxylicacidethylester

Cat. No. B8795194
M. Wt: 232.24 g/mol
InChI Key: BUYFXNQLAQQSEN-UHFFFAOYSA-N
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Patent
US04442115

Procedure details

A suspension of sodium hydride (0.13 g) in dry sulpholane (10 ml) was treated with ethyl tetrazole-5-carboxylate (0.71 g), and the mixture stirred for 20 minutes at room temperature. Benzyl chloride (0.7 g) was then added, and the mixture was stirred at 60°-65° C. overnight. The mixture was then poured onto ice (25 g) and the resulting oil was separated off and dissolved in diethyl ether (35 ml). The aqueous layer was extracted with a further quantity of diethyl ether (10 ml) and the combined ether extracts were dried over magnesium sulphate. Removal of the ether under reduced pressure gave a mixture (1.36 g) of ethyl 1-benzyl-1H-tetrazole-5-carboxylate and ethyl 2-benzyl-2H-tetrazole-5-carboxylate, containing a little sulpholane.
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:6][N:5]=[N:4]1.[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>S1(CCCC1)(=O)=O>[CH2:13]([N:3]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:6][N:5]=[N:4]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.13 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
0.71 g
Type
reactant
Smiles
N1N=NN=C1C(=O)OCC
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 60°-65° C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was then poured onto ice (25 g)
CUSTOM
Type
CUSTOM
Details
the resulting oil was separated off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in diethyl ether (35 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with a further quantity of diethyl ether (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ether extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the ether under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=NN=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 117.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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